Ethyl 4-isopropylpyrimidine-5-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-propan-2-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-11-6-12-9(8)7(2)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJENBFYNLDMIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 Isopropylpyrimidine 5 Carboxylate and Analogues
Established Synthetic Pathways to the Pyrimidine-5-carboxylate Scaffold
The construction of the core pyrimidine-5-carboxylate structure, a key scaffold in medicinal chemistry, has traditionally relied on robust and well-documented reaction pathways. These methods involve the systematic assembly of the heterocyclic ring from acyclic precursors.
Multi-component Reaction Strategies for Pyrimidine (B1678525) Ring Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov The Biginelli reaction and its variations stand as a cornerstone for the synthesis of dihydropyrimidines, which can be subsequently oxidized to the aromatic pyrimidine ring. ias.ac.inresearchgate.net
For the synthesis of a 4-isopropyl substituted pyrimidine, a modified Biginelli approach would hypothetically involve the condensation of isobutyraldehyde (B47883) (to provide the isopropyl group), a β-ketoester such as ethyl acetoacetate (B1235776), and a source of the N-C-N fragment like urea (B33335) or an amidine. derpharmachemica.commdpi.com The initial product is a tetrahydropyrimidine (B8763341) which can then be aromatized. mdpi.com This strategy offers a convergent and atom-economical route to highly functionalized pyrimidines.
| Reaction | Reactants | Catalyst | Product Type | Reference(s) |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea (B124793) | Acid (e.g., HCl, CuCl₂·2H₂O) | Dihydropyrimidinone/thione | researchgate.net, mdpi.com |
| Hantzsch Pyrrole Synthesis Analogue | α-Haloketone, β-Dicarbonyl, Ammonia/Amine | Base | Pyrrole (can be adapted for diazines) | nih.gov |
| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | None (often spontaneous) | α-Acylaminocarboxamide | tcichemicals.com, nih.gov |
Condensation and Cyclization Reactions for Pyrimidine Derivatives
The most widely utilized method for constructing the pyrimidine ring involves the condensation of a compound containing an N-C-N fragment (like an amidine, urea, or guanidine) with a three-carbon fragment that is a 1,3-bifunctional electrophile. bu.edu.eg The Pinner synthesis, first reported in 1884, is a classic example of this approach, typically involving the reaction between an amidine and a β-keto ester or β-diketone. slideshare.netslideshare.netwikipedia.org
To specifically synthesize Ethyl 4-isopropylpyrimidine-5-carboxylate, this strategy would employ isobutyramidine hydrochloride as the N-C-N component. This would be condensed with a suitable three-carbon precursor that already contains the ethyl carboxylate group and a latent aldehyde or ketone function that will ultimately form the C4-C5-C6 part of the ring. A plausible reactant for this purpose would be an ethoxymethylene derivative of an isopropyl-containing β-ketoester. The general scheme involves the initial attack of the amidine on one carbonyl group, followed by intramolecular condensation and dehydration to form the aromatic pyrimidine ring. slideshare.net
A general procedure for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which serves as a versatile three-carbon building block. organic-chemistry.orgorganic-chemistry.org
| Precursor 1 (N-C-N) | Precursor 2 (C-C-C) | Conditions | Product Scaffold | Reference(s) |
| Amidine Hydrochloride | β-Ketoester | Strong Base | 4-Hydroxy/Alkyl-pyrimidine | slideshare.net |
| Urea | Malonic Acid | POCl₃ | Barbituric Acid (Pyrimidine derivative) | wikipedia.org |
| Guanidine | Chalcone | Base (e.g., Piperidine) | 2-Aminopyrimidine | nih.gov |
| Formamidine Acetate | Mucobromic Acid | Alkaline media | 5-Bromopyrimidine-4-carboxylate | ucla.edu |
Derivatization of Precursor Pyrimidines to Introduce Isopropyl and Ester Moieties
The functionalization of a pre-formed pyrimidine ring is another synthetic avenue. The chemical properties of the pyrimidine ring dictate the feasibility of such transformations. The ring is π-deficient, which facilitates nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, while making electrophilic substitution more difficult. wikipedia.org The C5 position is the least electron-deficient, making it more amenable to electrophilic attack, though direct alkylation with an isopropyl group remains challenging. wikipedia.org
Therefore, introducing the isopropyl group at the C4 position of an existing pyrimidine-5-carboxylate is not a common strategy. It is generally more efficient to construct the ring with the isopropyl group already incorporated from one of the acyclic precursors.
However, the ester moiety is readily manipulated. A common derivatization is the esterification of a pyrimidine-5-carboxylic acid. If the pyrimidine ring is synthesized to contain a carboxylic acid at the 5-position, it can be converted to the corresponding ethyl ester through standard methods, such as Fischer esterification (reacting with ethanol (B145695) in the presence of a strong acid catalyst) or by conversion to an acyl chloride followed by reaction with ethanol. A convenient method for esterification involves the reaction of the carboxylic acid with an alkyl halide in the presence of a base like tetrabutylammonium (B224687) fluoride. nih.gov
Novel Synthetic Approaches and Catalyst Systems
Recent advancements in organic synthesis have introduced new catalytic systems and more environmentally friendly protocols that are applicable to the synthesis of pyrimidine derivatives.
Transition Metal-Catalyzed Reactions for Pyrimidine Synthesis
There is a growing significance of transition metal-catalyzed reactions for the synthesis of pyrimidines. nih.govresearchgate.net These methods offer alternative pathways that can provide high efficiency, selectivity, and functional group tolerance under milder conditions than many classical methods. nih.gov Catalysts based on iron, copper, rhodium, and ruthenium have been successfully employed in the construction of the pyrimidine scaffold. researchgate.net
For instance, iron-catalyzed photoredox C-H alkylation provides a pathway to multisubstituted furans and lactones, a principle that can be extended to nitrogen heterocycles. organic-chemistry.org Similarly, copper-catalyzed annulation of α,β-unsaturated ketoximes with nitriles yields 2,4,6-trisubstituted pyrimidines. organic-chemistry.org While a specific application for the synthesis of this compound may not be documented, these catalytic systems provide a powerful toolbox for creating diverse substitution patterns on the pyrimidine core.
| Metal Catalyst | Reaction Type | Reactants | General Product | Reference(s) |
| Iron (Fe) | Photoredox C-H Alkylation | Alcohols, Alkenes | Substituted Heterocycles | organic-chemistry.org |
| Copper (Cu) | [4+2] Annulation | α,β-Unsaturated Ketoximes, Nitriles | 2,4,6-Trisubstituted Pyrimidines | organic-chemistry.org |
| Rhodium (Rh) | C-H Activation/Selenylation | Quinoxalinones, Dichalcogenides | Selenylated/Sulfenylated Heterocycles | researchgate.net |
| Samarium (Sm) | Cyclization | β-Formyl Enamides, Urea | Pyrimidines | organic-chemistry.org |
Environmentally Benign Synthetic Protocols for this compound
In line with the principles of green chemistry, recent research has focused on developing sustainable methods for pyrimidine synthesis. These protocols aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
One such approach is the use of solvent-free reaction conditions. The "Grindstone Chemistry Technique," a mechanochemical method, has been employed for the Biginelli reaction to produce tetrahydropyrimidine-5-carboxylate derivatives in high yields without the need for a solvent. researchgate.netmdpi.com This one-pot, multi-component methodology is noted for being economical, less time-consuming, and eco-friendly. mdpi.com
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. The cyclocondensation of β-keto esters and amidines, a key step in many pyrimidine syntheses, has been shown to be promoted by ultrasound irradiation. organic-chemistry.org Furthermore, using water as a reaction solvent or employing green catalysts like ammonium (B1175870) chloride under solvent-free conditions represents a significant step toward sustainable chemical manufacturing. ias.ac.in
Chemo- and Regioselective Synthesis of Pyrimidine Analogues
The chemo- and regioselective synthesis of pyrimidine analogues is crucial for controlling the substitution pattern on the pyrimidine ring, which in turn dictates the molecule's properties. While a direct chemo- and regioselective synthesis for this compound is not extensively detailed in the cited literature, established methods for related pyrimidine structures provide a strong basis for its potential synthesis.
One of the most prominent methods for constructing the pyrimidine core is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea. derpharmachemica.commdpi.commdpi.com The regioselectivity of this reaction is a key feature, typically yielding a predictable arrangement of substituents on the resulting dihydropyrimidine (B8664642) ring. For the synthesis of a 4-isopropyl substituted pyrimidine, isobutyraldehyde would be the logical aldehyde component in such a reaction. Subsequent oxidation of the dihydropyrimidine intermediate would lead to the aromatic pyrimidine ring. researchgate.net
Another approach to achieving regioselectivity involves the stepwise construction of the pyrimidine ring. This can be accomplished by reacting an amidine with a three-carbon fragment containing two electrophilic centers. The choice of reactants and reaction conditions can direct the formation of specific isomers. For instance, the condensation of an amidine with a 2-alkylidene-3-ketoester is a known route to pyrimidine-5-carboxylic acid derivatives. researchgate.net
Organolithium reagents have also been employed in the regioselective synthesis of pyrimidine derivatives, allowing for specific functionalization at desired positions on the pyrimidine ring. researchgate.net This method offers a high degree of control over the substitution pattern.
Synthesis of Key Intermediates and Structural Analogues
The synthesis of this compound and its analogues relies on the availability of appropriately functionalized precursors and the application of reliable synthetic routes to introduce desired substituents.
Preparation of Functionalized Pyrimidine Precursors
The preparation of functionalized pyrimidine precursors is a critical step in the synthesis of more complex derivatives. A common strategy involves the construction of the pyrimidine ring with key functional groups already in place, which can then be modified in subsequent steps.
A versatile precursor for many pyrimidine derivatives is a dihydropyrimidine-2-thione, which can be synthesized through a Biginelli-type condensation using thiourea. For example, the condensation of ethyl acetoacetate, a substituted benzaldehyde, and thiourea produces a 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. mdpi.com This intermediate contains several handles for further functionalization.
Another important class of precursors are chloropyrimidines. For instance, 6-hydroxy-2-isopropyl-4-methylpyrimidine can be converted to 4-chloro-2-isopropyl-6-methylpyrimidine (B46638) using phosphorus oxychloride (POCl₃). mdpi.com The chloro group at the 4-position is a good leaving group and can be displaced by various nucleophiles to introduce a wide range of substituents.
The following table summarizes some key functionalized pyrimidine precursors and their methods of preparation.
| Precursor Name | Starting Materials | Reagents and Conditions | Reference |
| Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Acetoacetic ether, 4-bromobenzaldehyde, Thiourea | Fused at 120 °C, solvent-free | mdpi.com |
| 4-Chloro-2-isopropyl-6-methylpyrimidine | 6-Hydroxy-2-isopropyl-4-methylpyrimidine | POCl₃, 70 °C | mdpi.com |
| Ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates | Amidine, 2-Alkylidene-3-ketoester | Polymer-assisted synthesis | researchgate.net |
Synthesis of Pyrimidine-5-carboxylate Derivatives with Varied Substituents
Building upon functionalized precursors, a variety of pyrimidine-5-carboxylate derivatives with different substituents can be synthesized. The ester group at the 5-position is a common feature in these syntheses, often introduced via a β-ketoester like ethyl acetoacetate in a multicomponent reaction. derpharmachemica.commdpi.com
Multicomponent reactions, particularly the Biginelli reaction, have been widely used to generate libraries of dihydropyrimidinones and their corresponding oxidized pyrimidine derivatives. By varying the aldehyde component, a range of substituents can be introduced at the 4-position of the pyrimidine ring. For example, using different aromatic aldehydes leads to a series of ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. mdpi.com
Furthermore, polymer-assisted synthesis has been employed to create novel ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. This solid-phase methodology facilitates the construction of the heterocyclic core on a resin, followed by displacement with an amine to introduce diversity at the 2-position. researchgate.net
The following table provides examples of pyrimidine-5-carboxylate derivatives with varied substituents and their synthetic approaches.
| Compound Name | Synthetic Approach | Key Reactants | Reference |
| Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylate and its derivatives | Multicomponent Biginelli Reaction | Aldehydes, Ethyl acetoacetate, Urea | derpharmachemica.com |
| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Three-component Biginelli condensation followed by condensation | Acetoacetic ether, 4-Bromobenzaldehyde, Thiourea, Ethyl chloroacetate | mdpi.com |
| Ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates | Polymer-assisted synthesis | Merrifield's resin, Amidine-like compound, 2-Alkylidene-3-ketoester, Amine | researchgate.net |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the connectivity and chemical environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl 4-isopropylpyrimidine-5-carboxylate (¹H-NMR, ¹³C-NMR, 2D NMR)
NMR spectroscopy would provide precise information about the hydrogen and carbon framework of the molecule.
¹H-NMR: The proton NMR spectrum would be expected to show distinct signals for the pyrimidine (B1678525) ring protons, the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), and the ethyl ester group (a quartet for the OCH₂ and a triplet for the CH₃). The chemical shifts (δ) and coupling constants (J) would confirm the connectivity.
¹³C-NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the pyrimidine ring carbons, the isopropyl carbons, the ethyl ester carbons (including the carbonyl carbon), identifying all carbon atoms in the structure.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between connected protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) C-H correlations, confirming the placement of the isopropyl and carboxylate groups on the pyrimidine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key absorption bands would be anticipated for:
C=O stretching of the ester group, typically around 1700-1730 cm⁻¹.
C=N and C=C stretching vibrations of the pyrimidine ring in the 1500-1600 cm⁻¹ region.
C-H stretching from the alkyl (isopropyl, ethyl) and aromatic-like pyrimidine groups, typically just below and above 3000 cm⁻¹, respectively.
C-O stretching of the ester group in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be used to determine the exact molecular weight and to gain structural information from fragmentation patterns.
The molecular ion peak [M]⁺ would confirm the compound's molecular formula (C₁₀H₁₄N₂O₂).
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, further confirming the elemental composition.
Common fragmentation pathways for similar structures often involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group from the molecular ion.
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the definitive solid-state structure.
Single Crystal X-ray Diffraction Analysis of this compound and Related Structures
This technique would determine the precise three-dimensional coordinates of each atom in the crystal lattice. The analysis would yield:
Key bond lengths, bond angles, and torsion angles.
The planarity or conformation of the pyrimidine ring.
The spatial orientation of the isopropyl and ethyl carboxylate substituents relative to the ring.
Analysis of Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)
Understanding how molecules arrange themselves in the crystal lattice is crucial. The analysis would focus on non-covalent interactions that govern the crystal packing, such as:
Hydrogen Bonding: Potential weak C-H···N or C-H···O hydrogen bonds involving the pyrimidine ring nitrogen atoms or the ester oxygen as acceptors.
Without experimental data, the tables for compound names and specific research findings cannot be generated.
Conformational Analysis
The three-dimensional arrangement of atoms in this compound is crucial for understanding its chemical reactivity and potential biological interactions. Conformational analysis of this molecule involves both experimental techniques, primarily X-ray crystallography on related compounds, and theoretical calculations to map its potential energy surface.
Experimental Insights into Preferred Conformations
Direct experimental data from single-crystal X-ray diffraction of this compound is not extensively available in the cited literature. However, analysis of closely related tetrahydropyrimidine (B8763341) structures provides significant insights into the likely preferred conformations in the solid state.
In many crystalline structures of similar pyrimidine derivatives, the six-membered tetrahydropyrimidine ring is often not planar. nih.gov Instead, it tends to adopt conformations such as a "sofa" or "screw-boat" shape. For instance, in the crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the hydropyrimidine ring adopts a sofa conformation. researchgate.net Similarly, a screw-boat conformation is observed in a thiazolo[3,2-a]pyrimidine derivative. nih.gov The specific conformation is influenced by the nature and steric bulk of the substituents on the pyrimidine ring.
The orientation of the isopropyl and ethyl carboxylate groups relative to the pyrimidine ring is also a key feature. The dihedral angles between the plane of substituents and the pyrimidine ring are important parameters. For example, in ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate, the dihedral angle between the plane of the ester group and the tetrahydropyrimidine ring is 75.9 (1)°. nih.gov The isopropyl group, being bulky, will likely adopt a staggered conformation relative to the pyrimidine ring to minimize steric hindrance.
Table 1: Experimental Conformational Data for Structurally Similar Pyrimidine Derivatives
| Compound | Ring Conformation | Key Dihedral Angles | Reference |
| Ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Sofa | Benzene (B151609) ring is almost perpendicular to the mean plane of the hydropyrimidine ring (85.51 (8)°). | researchgate.net |
| Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylate | Screw-boat | The torsion angles about the N′-methylideneformohydrazide link are detailed in the study. | nih.gov |
| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate | Nearly Planar | Dihedral angle between the ester group and the tetrahydropyrimidine ring is 75.9 (1)°. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Theoretical Studies on Conformational Landscapes and Energy Minima
Theoretical studies, primarily using computational chemistry methods like Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of molecules like this compound in the gas phase, providing insights that complement experimental solid-state data. researchgate.net These studies can map the potential energy surface as a function of key dihedral angles, identifying low-energy conformations and the energy barriers between them.
For pyrimidine derivatives, theoretical calculations often involve geometry optimization to find the most stable conformations (energy minima). researchgate.net A conformational search can be performed by systematically rotating the rotatable bonds, such as the C-C bond of the isopropyl group and the C-C and C-O bonds of the ethyl carboxylate group.
The results of such analyses typically show multiple local energy minima corresponding to different spatial arrangements of the substituents. The global minimum represents the most stable conformation. The relative energies of other conformers indicate their population at a given temperature. For instance, in a study on a related pyrimidine derivative, molecular mechanics calculations with a conformational search were used to determine the 3D molecular geometry. nih.gov
Theoretical models can also predict key geometric parameters such as bond lengths, bond angles, and torsion angles for the energy-minimized structures. These can then be compared with experimental data from crystal structures of analogous compounds to validate the computational method. researchgate.net While specific theoretical studies on this compound are not detailed in the provided search results, the general approach is well-established for this class of compounds.
Table 2: Hypothetical Theoretical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle 1 (N-C-C(isopropyl)-C) | Dihedral Angle 2 (C-C-O-C(ethyl)) | Relative Energy (kcal/mol) | Population (%) |
| A | 60° (staggered) | 180° (anti) | 0.00 | 65 |
| B | 60° (staggered) | 0° (syn) | 1.2 | 15 |
| C | 180° (staggered) | 180° (anti) | 0.8 | 20 |
This table presents a hypothetical outcome of a DFT conformational analysis and is for illustrative purposes. The values are representative of what such a study might reveal.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of Ethyl 4-isopropylpyrimidine-5-carboxylate at a molecular level. These methods model the electronic and geometric properties of the molecule with high accuracy.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and molecular geometry of pyrimidine (B1678525) derivatives. researchgate.netmaterialsciencejournal.org Calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the optimized geometry of the molecule. researchgate.netmaterialsciencejournal.org This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
These studies provide precise data on bond lengths, bond angles, and dihedral angles. For pyrimidine-based compounds, DFT calculations can accurately predict the planarity of the pyrimidine ring and the orientation of its substituents. researchgate.net The calculated geometric parameters are often compared with experimental X-ray diffraction data for validation when available. researchgate.netnih.gov
Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine-5-carboxylate Core Structure (Calculated via DFT/B3LYP) (Note: These are representative values based on studies of similar pyrimidine derivatives and may not correspond to the exact values for this compound.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.341 | C6-N1-C2 | 123.0 |
| C2-N3 | 1.341 | N1-C2-N3 | 116.5 |
| N3-C4 | 1.380 | C2-N3-C4 | 123.0 |
| C4-C5 | 1.410 | N3-C4-C5 | 117.0 |
| C5-C6 | 1.390 | C4-C5-C6 | 118.5 |
| N1-C6 | 1.380 | C5-C6-N1 | 122.0 |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized to predict various electronic properties and spectroscopic data. These methods can be used to calculate vibrational frequencies (FT-IR and Raman spectra) and electronic absorption spectra (UV-Visible). orientjchem.org The theoretical spectra generated from these calculations are crucial for interpreting experimental spectroscopic data and assigning specific vibrational modes and electronic transitions. orientjchem.orgresearchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. scienceacademique.comacadpubl.eusouthampton.ac.uk This analysis transforms the complex, delocalized molecular orbitals into localized, Lewis-like bonding and lone-pair orbitals.
Table 2: Representative Second-Order Perturbation Energies E(2) from NBO Analysis for Pyrimidine Derivatives (Note: These are representative values based on studies of similar pyrimidine derivatives.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N1 | π(C2-N3) | ~25-35 | n → π |
| LP(1) N3 | π(C4-C5) | ~20-30 | n → π |
| π(C4-C5) | π(C6-N1) | ~15-25 | π → π |
| π(C=O) | π(C-O) ester | ~30-40 | π → π |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. materialsciencejournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netwuxibiology.com
A small HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com This suggests a higher propensity for the molecule to engage in chemical reactions. Conversely, a large energy gap implies higher stability and lower reactivity. researchgate.net FMO analysis for pyrimidine derivatives often shows the HOMO localized on the pyrimidine ring and electron-donating groups, while the LUMO is distributed over the pyrimidine ring and electron-withdrawing groups like the carboxylate moiety. materialsciencejournal.orgmaterialsciencejournal.org
Table 3: Representative Frontier Molecular Orbital Energies for Pyrimidine Derivatives (Note: These are representative values based on studies of similar compounds.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.5 to -2.5 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP surface displays the electrostatic potential on the molecule's electron density surface, using a color-coded scheme.
Different colors on the MEP map indicate different potential values. nih.gov
Red and Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. In pyrimidine derivatives, these regions are typically found around electronegative atoms like nitrogen and oxygen (from the carbonyl group). researchgate.net
Blue: Regions of positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are often located around hydrogen atoms. researchgate.net
Green: Regions of neutral potential. nih.gov
The MEP map provides a clear, intuitive picture of the charge distribution and helps to identify the sites most likely to be involved in intermolecular interactions. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations of this compound
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the atomic-scale behavior of molecules over time. For this compound, MD simulations can provide critical insights into its structural flexibility, preferred conformations, and interactions with surrounding solvent molecules. While specific, publicly available MD simulation studies on this exact molecule are not prevalent, its dynamic behavior can be inferred from computational studies on analogous chemical structures, such as substituted pyrimidines and molecules containing isopropyl and ethyl ester functional groups.
Conformational Dynamics of this compound
The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds: the bond connecting the isopropyl group to the pyrimidine ring, and the bonds within the ethyl carboxylate moiety.
The pyrimidine ring itself, while aromatic, is not perfectly rigid and can exhibit subtle out-of-plane distortions. nih.gov However, the most significant contributions to the conformational flexibility of the molecule arise from the rotations of its substituents.
Rotation of the Isopropyl Group: The bond between the pyrimidine ring and the isopropyl group allows for rotation, which can be influenced by steric hindrance from the adjacent ethyl carboxylate group. Theoretical calculations on molecules with isopropyl groups have shown that the energy barriers to rotation of the methyl groups are relatively low. ibm.com This suggests that the isopropyl group in this compound is likely to be in constant motion, rapidly rotating at room temperature. The preferred orientation will be one that minimizes steric clash with the neighboring ester group.
A hypothetical representation of the key dihedral angles that would be monitored in an MD simulation to characterize the conformational dynamics is presented in the table below.
| Dihedral Angle | Description | Expected Behavior |
| τ1 (C-C-C-H) | Rotation of the methyl groups of the isopropyl substituent | Rapid rotation with low energy barriers. |
| τ2 (Ring-C-C-C) | Rotation of the entire isopropyl group relative to the pyrimidine ring | Restricted rotation with a preference to minimize steric hindrance with the ester group. |
| τ3 (Ring-C-O-C) | Rotation around the ester C-O bond | Preference for a planar or near-planar orientation with the pyrimidine ring, influenced by steric factors. |
| τ4 (C-O-C-C) | Rotation of the ethyl group | Relatively free rotation, with some energetic preference for staggered conformations. |
This table is illustrative and based on general principles of conformational analysis.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent environment can significantly impact the conformational preferences and, consequently, the reactivity of this compound. MD simulations in different solvent models (e.g., water, ethanol (B145695), dimethyl sulfoxide) can elucidate these effects.
Polar Solvents: In polar solvents like water or ethanol, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. nih.gov The formation of hydrogen bonds with solvent molecules can stabilize certain conformations and influence the electronic properties of the pyrimidine ring. acs.org For instance, solvation of the carboxylate group could affect its orientation relative to the pyrimidine ring. Studies on similar heterocyclic compounds have shown that specific solvation can be crucial in controlling reaction rates. nih.gov
Nonpolar Solvents: In nonpolar solvents, intramolecular interactions and steric effects are expected to be the dominant forces governing the molecule's conformation. The absence of strong solute-solvent interactions, such as hydrogen bonding, may lead to a different distribution of conformers compared to polar environments.
The reactivity of the molecule, particularly at the pyrimidine ring and the ester group, is also expected to be solvent-dependent. For example, the rate of hydrolysis of the ethyl ester would be significantly faster in an aqueous environment compared to a nonpolar solvent. nih.gov MD simulations can provide insights into the solvation shell around these reactive sites, which is a key factor in determining reaction kinetics.
The following table summarizes the anticipated effects of different solvent types on the molecular properties of this compound, as would be studied in MD simulations.
| Solvent Type | Key Interactions | Expected Effects on Conformation | Potential Impact on Reactivity |
| Protic (e.g., Water, Ethanol) | Hydrogen bonding with pyrimidine nitrogens and ester oxygens. | Stabilization of conformations that expose these groups to the solvent. | Enhanced rates for reactions involving proton transfer or stabilized transition states, such as ester hydrolysis. |
| Aprotic Polar (e.g., DMSO) | Dipole-dipole interactions. | Influence on the overall molecular dipole moment and conformational equilibrium. | Altered reaction rates compared to protic solvents due to differences in transition state stabilization. |
| Nonpolar (e.g., Hexane) | van der Waals forces. | Conformations will be primarily dictated by intramolecular steric and electronic effects. | Slower rates for polar reactions. |
This table is illustrative and based on general principles of solvent effects on molecular conformation and reactivity.
Chemical Reactivity and Transformations
Reaction Mechanisms Involving the Pyrimidine (B1678525) Ring
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. These electronegative nitrogen atoms withdraw electron density from the ring, making it π-deficient. This inherent electronic property significantly influences its reactivity, rendering it susceptible to nucleophilic attack while making electrophilic substitution challenging compared to benzene (B151609).
Nucleophilic Substitution: The pyrimidine ring is activated towards nucleophilic substitution, particularly at the C2, C4, and C6 positions, which are the most electron-deficient. However, for a nucleophilic aromatic substitution (SNAr) reaction to occur, a suitable leaving group (such as a halogen) must be present at one of these positions. In Ethyl 4-isopropylpyrimidine-5-carboxylate, the absence of such a leaving group means that direct nucleophilic substitution on the unsubstituted ring is not a primary reaction pathway. Ring activation, for instance through quaternization of a ring nitrogen, can enhance its susceptibility to nucleophilic attack, sometimes leading to ring-opening and rearrangement reactions. wur.nl
Electrophilic Substitution: Electrophilic aromatic substitution on the pyrimidine core is generally difficult due to the deactivating effect of the two ring nitrogen atoms. scialert.net When such reactions do occur, they preferentially take place at the C5 position, which is the least electron-deficient carbon atom in the ring. The outcome of electrophilic substitution is heavily dependent on the nature of the substituents already present. In the case of this compound, the C4 position is occupied by an isopropyl group (a weak activator) and the C5 position holds the ethyl carboxylate group (a deactivator). The C5 position is already substituted, and the ring is generally deactivated, making further electrophilic substitution under standard conditions unlikely.
Oxidation: The pyrimidine ring can undergo oxidation at both the nitrogen and carbon atoms.
N-Oxidation: Reaction with peracids, such as m-chloroperoxybenzoic acid (mCPBA), can lead to the formation of pyrimidine N-oxides. scialert.net This transformation occurs at one of the ring nitrogen atoms.
Ring-Carbon Oxidation: Strong oxidizing agents can lead to ring-carbon oxidation or even ring-opening, though this is less common for simple pyrimidines without strong activating groups. scialert.net For instance, the oxidation of certain pyrimidine nucleosides with osmium tetroxide results in the addition of hydroxyl groups across the C5-C6 double bond. nih.gov
Reduction: Due to its π-deficient nature and consequently lower aromaticity compared to benzene or pyridine, the pyrimidine ring is relatively susceptible to reduction.
Catalytic Hydrogenation: The ring can be fully saturated to a tetrahydropyrimidine (B8763341) derivative via catalytic hydrogenation.
Hydride Reduction: The presence of the electron-withdrawing ethyl carboxylate group at the C5 position facilitates the addition of hydride reagents. For example, reduction of similar ethyl 2-substituted-pyrimidine-5-carboxylates with lithium aluminum hydride (LiAlH₄) has been shown to yield stable 1,6-dihydropyrimidine derivatives as the major product, indicating that hydride attack occurs at the C6 position.
Reactivity of the Isopropyl Group
The isopropyl group at the C4 position is an alkyl substituent whose reactivity is influenced by its attachment to the heterocyclic ring. The tertiary carbon atom of the isopropyl group is analogous to a benzylic position, making its C-H bond susceptible to certain reactions.
Oxidation: The "benzylic" C-H bond of the isopropyl group can be oxidized to a tertiary alcohol, which could then potentially eliminate water to form an isopropenyl group or undergo further oxidation. Benzylic C-H oxidation is a fundamental transformation and can be achieved using various catalytic, electrochemical, or photochemical methods to form carbonyl compounds. mdpi.com In this case, oxidation would lead to a ketone functional group at the C4 position, yielding ethyl 4-acetylpyrimidine-5-carboxylate.
Free-Radical Halogenation: The tertiary hydrogen of the isopropyl group is a prime target for free-radical halogenation (e.g., using N-bromosuccinimide, NBS, with a radical initiator). wikipedia.orgyoutube.com This reaction would selectively replace the hydrogen atom on the tertiary carbon with a halogen, producing a 4-(2-halo-2-propyl)pyrimidine derivative. This is favored due to the stability of the resulting tertiary radical intermediate. youtube.com
Transformations of the Ester Moiety
The ethyl carboxylate group at the C5 position is a versatile functional group that can undergo a variety of classical ester transformations.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline saponification, using a base such as sodium hydroxide, is a common method to achieve this transformation, yielding the sodium salt of 4-isopropylpyrimidine-5-carboxylic acid, which can be neutralized to the free acid.
Transesterification: This reaction involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield Mthis compound.
The reduction of the ester group can lead to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used to reduce esters to primary alcohols. nih.gov However, as noted previously, LiAlH₄ can also reduce the pyrimidine ring. Studies on similar substrates have shown that while the formation of the corresponding alcohol, (4-isopropylpyrimidin-5-yl)methanol, is possible, the competing reduction of the ring to a dihydropyrimidine (B8664642) derivative is a significant pathway. The choice of solvent and reaction temperature can influence the product distribution.
Reduction to Aldehyde: The partial reduction of the ester to an aldehyde requires a less reactive, sterically hindered hydride reagent. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. This method would convert the ethyl ester to 4-isopropylpyrimidine-5-carbaldehyde.
The following table summarizes the potential transformations of this compound:
| Functional Group | Reaction Type | Reagents and Conditions | Potential Product |
| Pyrimidine Ring | N-Oxidation | m-CPBA | This compound N-oxide |
| Reduction | LiAlH₄, THF | Ethyl 4-isopropyl-1,6-dihydropyrimidine-5-carboxylate | |
| Isopropyl Group | Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Ethyl 4-acetylpyrimidine-5-carboxylate |
| Halogenation | NBS, radical initiator (e.g., AIBN) | Ethyl 4-(2-bromo-2-propyl)pyrimidine-5-carboxylate | |
| Ester Moiety | Hydrolysis | NaOH (aq), then H₃O⁺ | 4-Isopropylpyrimidine-5-carboxylic acid |
| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Mthis compound | |
| Reduction to Alcohol | LiAlH₄, THF | (4-Isopropylpyrimidin-5-yl)methanol | |
| Reduction to Aldehyde | DIBAL-H, Toluene, -78 °C | 4-Isopropylpyrimidine-5-carbaldehyde |
Heterocyclic Annulation and Fusion Reactions of this compound
Extensive research of scientific literature and chemical databases did not yield specific examples of heterocyclic annulation and fusion reactions utilizing this compound as the starting material. Annulation reactions, which involve the formation of a new ring onto an existing one, are a common strategy for synthesizing fused heterocyclic systems. Pyrimidine derivatives are often valuable precursors in such transformations, reacting with bifunctional reagents to construct bicyclic and polycyclic compounds of medicinal and industrial interest.
Typically, pyrimidine rings bearing functional groups such as amino, chloro, or thioxo moieties, often in combination with an adjacent ester or nitrile group, are employed in cyclocondensation reactions. These reactions proceed by the stepwise or concerted formation of new bonds, leading to the creation of fused rings like pyrazolo[3,4-d]pyrimidines, thiazolo[5,4-d]pyrimidines, or pyrimido[4,5-d]pyrimidines.
For instance, the synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of a suitably substituted pyrimidine with hydrazine (B178648) or its derivatives. Similarly, the construction of a fused thiazole (B1198619) ring in thiazolo[5,4-d]pyrimidines can be achieved from aminopyrimidine-thiones.
However, no documented studies were found that specifically detail the reactivity of the 4-isopropyl and 5-carboxylate substituents of this compound in facilitating such ring-closure reactions. The absence of activating groups, such as an amino or a good leaving group at positions 4 or 6 of the pyrimidine ring, may account for the lack of reported applications in this area of synthesis.
Further research would be necessary to explore the potential of this compound as a substrate for heterocyclic annulation. This could involve attempts to introduce reactive functional groups onto the pyrimidine ring or to investigate its reactivity under a variety of cyclocondensation conditions with different bifunctional nucleophiles.
Due to the lack of available research data, a table of detailed research findings on the heterocyclic annulation and fusion reactions of this compound cannot be provided at this time.
Molecular Interaction Studies and Structure Activity Relationships Sar
Computational Drug Discovery Methodologies
The application of computational tools to Ethyl 4-isopropylpyrimidine-5-carboxylate is speculative at this time due to a lack of dedicated research. The following sections outline the established methodologies that could be applied to this compound, though no specific data exists.
Pharmacophore Modeling and Virtual Screening for Target Identification
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model can then be used as a 3D query to screen large databases of compounds to identify potential "hits" with similar features. nih.govnih.govdovepress.com This process, known as virtual screening, is a cost-effective method for initial stages of drug discovery. nih.govmdpi.com For this compound, no such pharmacophore models have been developed or utilized for target identification in published studies.
Molecular Docking Simulations with Macromolecular Targets (e.g., Enzymes, Receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govmdpi.com This method is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. remedypublications.comekb.eg While numerous studies have performed molecular docking for various pyrimidine (B1678525) derivatives to explore their potential as inhibitors for targets like dihydrofolate reductase or as anticancer agents, no specific docking simulations for this compound have been reported. mdpi.comresearchgate.net
Analysis of Binding Affinities and Interaction Hotspots
Following molecular docking, the strength of the interaction, or binding affinity, is often calculated. This provides a quantitative measure of how well a ligand binds to its target. The analysis also identifies "interaction hotspots," which are key amino acid residues or regions within the binding site that contribute significantly to the binding energy. umich.edu Without specific docking studies for this compound, no data on its binding affinities or interaction hotspots with any macromolecular target is available.
Structure-Activity Relationship (SAR) Derivations
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net This is often achieved by systematically modifying different parts of a lead molecule and observing the effect on its activity.
Impact of Isopropyl Group Modifications on Molecular Interactions
The isopropyl group at the 4-position of the pyrimidine ring is a key structural feature of the target compound. SAR studies would typically involve replacing this group with other alkyl or functional groups to probe the steric and electronic requirements of the binding pocket. For instance, studies on other heterocyclic compounds have shown that modifications of such groups can significantly impact binding affinity and selectivity. nih.gov However, no research has been published that specifically investigates the modification of the isopropyl group on this compound and its effect on molecular interactions.
Influence of the Ester Moiety on Ligand-Target Recognition
The ethyl carboxylate group at the 5-position of the pyrimidine ring is a key functional group that can critically influence how the molecule binds to its biological target. This moiety is often introduced during synthesis through precursors like ethyl acetoacetate (B1235776). mdpi.com The ester group's contribution to ligand-target recognition is multifaceted:
Hydrogen Bonding: The carbonyl oxygen of the ester is an effective hydrogen bond acceptor. This allows it to form strong, directional interactions with hydrogen bond donor residues, such as the amino groups of asparagine or glutamine, or the hydroxyl groups of serine, threonine, or tyrosine, within a target's binding site.
Steric and Conformational Effects: The size and orientation of the ethyl group can influence the molecule's ability to fit within a binding pocket. It can either provide favorable van der Waals contacts or cause steric hindrance that prevents optimal binding. The flexibility of the ethyl chain may allow the molecule to adopt different conformations to better accommodate the topology of the target site.
Mechanistic Insights into Biological Interactions (Non-Clinical Focus)
Research into pyrimidine derivatives has revealed their ability to interact with various biological targets, including enzymes and receptors, through diverse molecular mechanisms.
Enzyme Inhibition Mechanism Studies at a Molecular Level
Pyrimidine-based structures are known to be effective enzyme inhibitors. Studies on related compounds, such as ethyl pyrimidine-quinoline-carboxylate derivatives designed to inhibit human lactate (B86563) dehydrogenase A (hLDHA), provide a model for understanding these interactions. semanticscholar.org Molecular docking simulations for these hybrid molecules suggest a mechanism involving:
Active Site Occupancy: The inhibitor molecule positions itself within the enzyme's active site, often where the natural substrate or cofactor would bind.
Key Molecular Interactions: The binding is stabilized by a network of non-covalent interactions. The pyrimidine core and its substituents form hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, in hLDHA inhibitors, interactions with residues like Arg168, Thr247, and Ile241 are predicted to be crucial for stabilizing the inhibitor-enzyme complex. semanticscholar.org
The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound | Substituents | hLDHA IC₅₀ (µM) |
|---|---|---|
| 16a | R1=H, R2=H, Ar=Phenyl | 1.12 |
| 18b | R1=H, R2=CF₃, Ar=4-Fluorophenyl | 1.08 |
| 18c | R1=H, R2=CF₃, Ar=4-Chlorophenyl | 1.05 |
| 18d | R1=H, R2=CF₃, Ar=4-Bromophenyl | 1.01 |
Receptor Binding and Modulation Mechanisms
Fused pyrimidine systems have been extensively studied as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer cell proliferation. frontiersin.orgnih.gov The mechanism by which these pyrimidine derivatives bind to and modulate EGFR activity involves their function as ATP mimetics. nih.gov
ATP-Competitive Inhibition: The pyrimidine ring is structurally similar to the purine (B94841) ring of adenine, a key component of ATP. This allows pyrimidine derivatives to compete with ATP for binding to the kinase domain of the receptor. nih.gov
Binding in the Kinase Domain: The inhibitor occupies the ATP-binding pocket, preventing the phosphorylation of the receptor and blocking downstream signaling pathways that lead to cell proliferation. nih.gov
Crucial Hydrogen Bonds: The binding is typically anchored by one or more hydrogen bonds between the nitrogen atoms of the pyrimidine ring and specific residues in the "hinge region" of the kinase domain. For example, in many EGFR inhibitors, a crucial hydrogen bond is formed with the backbone NH of Met793.
Hydrophobic and van der Waals Interactions: Substituents on the pyrimidine ring extend into adjacent hydrophobic pockets, forming additional interactions that enhance binding affinity and selectivity. The nature of these substituents is a key determinant of the compound's potency. frontiersin.org
The effectiveness of these compounds as EGFR inhibitors is demonstrated by their low nanomolar IC₅₀ values in kinase assays.
| Compound | Structure Type | EGFR IC₅₀ (nM) |
|---|---|---|
| Compound 6 | Tetrahydropyrido[4,3-d]pyrimidine | 9 |
| Compound 7 | Tetrahydropyrido[4,3-d]pyrimidine | 8 |
| Compound 10 | Tetrahydropyrido[4,3-d]pyrimidine | 8 |
| Compound 20 | Disubstituted [2,3-d]pyrimidine | 0.5 |
Future Research Directions and Potential Applications in Chemical Sciences
Development of Advanced Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods remains a key research objective. Future efforts in the synthesis of Ethyl 4-isopropylpyrimidine-5-carboxylate could focus on one-pot, multicomponent reactions that minimize waste and maximize atom economy. mdpi.commdpi.com The development of novel catalytic systems, including those based on transition metals or organocatalysts, could offer milder reaction conditions and improved yields. mdpi.com Furthermore, flow chemistry presents an opportunity for the continuous and scalable production of this and related pyrimidine compounds.
Exploration of Novel Chemical Transformations
The chemical reactivity of the pyrimidine core in this compound offers numerous avenues for exploration. Future research could investigate novel C-H activation and functionalization reactions at various positions on the pyrimidine ring, allowing for the introduction of diverse substituents and the creation of novel molecular architectures. The ester and isopropyl groups also provide handles for further chemical modification, enabling the synthesis of a library of derivatives with potentially unique properties. The exploration of photochemical and electrochemical transformations could also unlock new reaction pathways and lead to the discovery of unprecedented molecular structures.
Rational Design of Pyrimidine-based Molecular Probes
The pyrimidine scaffold is a common feature in biologically active molecules, including DNA and RNA bases. mdpi.com This inherent biocompatibility makes pyrimidine derivatives attractive candidates for the development of molecular probes. Future research could focus on the rational design of fluorescent or radiolabeled probes based on the this compound structure. These probes could be designed to interact with specific biological targets, such as enzymes or receptors, enabling the visualization and study of biological processes at the molecular level. The development of such tools would have significant implications for diagnostics and drug discovery.
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. In the context of this compound, AI and ML algorithms could be employed to predict its physicochemical properties, biological activities, and potential synthetic routes. These computational tools can analyze vast datasets of chemical information to identify patterns and relationships that may not be apparent to human researchers. This in silico approach can accelerate the discovery and optimization of new pyrimidine-based compounds for various applications.
Contribution to Fundamental Understanding of Heterocyclic Chemistry
The study of seemingly simple molecules like this compound can provide profound insights into the fundamental principles of heterocyclic chemistry. Detailed investigations into its electronic structure, reactivity, and non-covalent interactions can contribute to a deeper understanding of the structure-property relationships that govern the behavior of pyrimidine systems. This fundamental knowledge is crucial for the rational design of new materials and therapeutic agents with tailored functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
